molecular formula C19H19N5O4S2 B3016330 2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 946216-92-8

2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B3016330
CAS RN: 946216-92-8
M. Wt: 445.51
InChI Key: KTJYDLJECOBECZ-UHFFFAOYSA-N
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Description

The compound “2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(2,4-dimethoxyphenyl)acetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity .


Synthesis Analysis

The synthesis of similar compounds involves three steps starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds are synthesized efficiently in high isolated yields .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

The synthesis of similar compounds involves reactions with amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The exact chemical reactions for the compound are not specified in the available resources.

Scientific Research Applications

Chemical Reactions and Synthesis

Studies have explored the chemical reactions of related 1,3,4-thiadiazole compounds. For instance, the addition reactions of some amides and aromatic amines to 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide were studied, focusing on equilibrium constants and product characterization (Caram et al., 2003). Additionally, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were synthesized, providing insights into the potential applications of similar thiadiazole compounds in chemical synthesis (Yu et al., 2014).

Pharmacological Evaluation

The pharmacological properties of 1,3,4-thiadiazole derivatives have been extensively studied. For example, a series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were synthesized and evaluated as anti-inflammatory and analgesic agents (Shkair et al., 2016). Another study focused on the synthesis and anticancer screening of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, revealing their potential as cytotoxic agents against various cancer cell lines (Abu-Melha, 2021).

Antimicrobial and Antitumor Activities

Several studies have highlighted the antimicrobial and antitumor activities of thiadiazole derivatives. A study on antimicrobial activity of novel armed thiophene derivatives, including those with 1,3,4-thiadiazole moieties, demonstrated significant potency against various bacterial and fungal strains (Mabkhot et al., 2016). Additionally, the synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings, including 1,3,4-thiadiazoles, have shown considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).

Molecular Modeling and Structural Analysis

Molecular modeling and structural analysis of thiadiazole derivatives are crucial for understanding their potential applications. For instance, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were studied, contributing to the understanding of their molecular interactions (Boechat et al., 2011).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar 1,3,4-thiadiazole derivatives have been evaluated in vitro for their urease inhibitor activities . The compounds could interact well with the active site of the urease enzyme .

Future Directions

The future directions for this compound could involve further evaluation of its urease inhibitor activities . It could also be explored for other potential biological activities given the wide variety of biological activity exhibited by 1,3,4-thiadiazole derivatives .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S2/c1-27-13-8-9-14(15(10-13)28-2)21-16(25)11-29-19-24-23-18(30-19)22-17(26)20-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,21,25)(H2,20,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJYDLJECOBECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(2,4-dimethoxyphenyl)acetamide

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